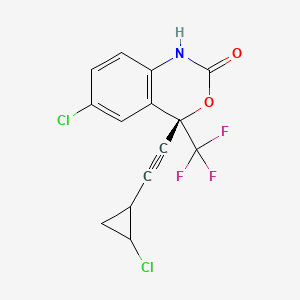

Chloro Efavirenz

Description

Contextualization within Chemical Biology Research

In the field of chemical biology, Chloro Efavirenz (B1671121) serves as a critical tool and a foundational scaffold for the design and synthesis of novel molecular probes and potential therapeutic agents. Its primary significance stems from its function as a non-nucleoside reverse transcriptase inhibitor (NNRTI). sigmaaldrich.com Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the reverse transcriptase enzyme, NNRTIs like Chloro Efavirenz bind to an allosteric site on the enzyme. mdpi.com This distinct mechanism of action makes this compound and its analogs valuable instruments for studying the structure, function, and inhibition of viral enzymes.

The trifluoromethyl group and the cyclopropylacetylene (B33242) side chain of this compound are of particular interest to researchers. researchgate.netseu.edu These moieties contribute significantly to its binding affinity and specificity. Consequently, the synthesis of this compound analogs, where these groups are modified, is an active area of research. researchgate.net For instance, studies have explored replacing the cyclopropane (B1198618) ring with small heterocycles or substituting the entire acetylenic side chain with alkyloxy groups to investigate the structure-activity relationships and to develop compounds with altered properties. researchgate.net Furthermore, the benzoxazine (B1645224) core of this compound provides a rigid framework that is amenable to chemical modification, allowing for the systematic exploration of chemical space around this privileged scaffold. researchgate.net

The study of this compound also extends to its interaction with metabolic enzymes, such as the cytochrome P450 system. mdpi.com Research into its metabolism and the characterization of its metabolites, like 7-hydroxy and 8-hydroxy efavirenz, provide insights into drug metabolism pathways and potential drug-drug interactions at a molecular level. mdpi.com

Scope and Significance of Efavirenz in Academic Chemical Studies

The academic significance of this compound is multifaceted, encompassing synthetic organic chemistry, crystallography, and analytical chemistry. The complex stereochemistry of the molecule, featuring a chiral quaternary carbon center, has made its asymmetric synthesis a notable challenge and a benchmark for new synthetic methodologies. acs.org Several synthetic routes have been developed, often starting from 4-chloroaniline, with a key step being the enantioselective addition of a cyclopropyl (B3062369) acetylide to a ketoaniline intermediate. acs.org These synthetic endeavors have contributed to the advancement of stereoselective reactions and the preparation of optically pure compounds.

The solid-state properties of this compound have also been a subject of extensive research. It is known to exist in multiple crystalline forms, or polymorphs, each with distinct physical properties. google.com The characterization of these polymorphs using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is crucial for understanding its solid-state chemistry. google.com The crystal structures of this compound and its monohydrate have been determined by single-crystal X-ray diffraction, revealing detailed information about its molecular conformation and intermolecular interactions, such as hydrogen bonding. tandfonline.comresearchgate.net These studies have shown that the molecule adopts a "crane bird" like appearance in its crystalline state. tandfonline.comresearchgate.net

From an analytical perspective, the development of methods for the quantification of this compound and its impurities is of significant interest. researchgate.net High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. researchgate.net The synthesis and characterization of process-related impurities and degradation products, such as (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), are important for ensuring the purity and quality of this compound as a research chemical. researchgate.netnih.gov Spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for the structural elucidation of this compound and its related compounds. banglajol.inforesearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉ClF₃NO₂ | nih.gov |

| Molecular Weight | 315.67 g/mol | nih.gov |

| Appearance | White to slightly pink crystalline powder | wikipedia.org |

| Melting Point | 164-165 °C | chemicalbook.com |

| Solubility | Practically insoluble in water (<10 μg/mL) | wikipedia.org |

| Optical Activity | [α]/D -90 to -100°, c = 1 in methanol (B129727) | sigmaaldrich.com |

| XLogP3-AA | 4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

Crystal Structure Data of this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | tandfonline.com |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Unit Cell Dimensions | a = 8.53 Å, b = 13.93 Å, c = 22.18 Å | tandfonline.comresearchgate.net |

| Bond Length (C1-N1) | 1.327(5) Å | researchgate.net |

| Bond Length (C1-O1) | 1.367(4) Å | researchgate.net |

| Bond Angle (N1-C1-O1) | 116.8(3)° | researchgate.net |

Spectroscopic Data of this compound (FTIR)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3317.3 | N-H stretch | researchgate.net |

| 2248.0 | C≡C stretch | banglajol.info |

| 1749.7 | C=O stretch | researchgate.net |

| 1496.9, 1329 | C-F stretch | banglajol.info |

| 1038.3 | C-Cl stretch | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(4S)-6-chloro-4-[2-(2-chlorocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2F3NO2/c15-8-1-2-11-9(6-8)13(14(17,18)19,22-12(21)20-11)4-3-7-5-10(7)16/h1-2,6-7,10H,5H2,(H,20,21)/t7?,10?,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVZKIFRATURHW-LIVBHKQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1Cl)C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1Cl)C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development of Efavirenz

Historical Overview of Efavirenz (B1671121) Synthesis Pathways

Over the years, numerous processes for preparing Efavirenz have been reported, each with its own set of advantages and limitations concerning yield, purity, and feasibility for industrial-scale production. juniperpublishers.comgoogle.com These historical routes laid the groundwork for the development of more refined and efficient synthetic strategies.

Stereoselective Synthesis Approaches for (S)-Efavirenz

The biological activity of Efavirenz resides almost exclusively in the (S)-enantiomer, making the development of stereoselective synthetic methods a primary focus of research. rsc.org These approaches aim to control the formation of the single chiral center, thus avoiding the need for resolution of a racemic mixture, which is often inefficient.

Enantioselective Addition Reactions

A cornerstone of many (S)-Efavirenz syntheses is the enantioselective addition of a carbon nucleophile to a ketone or ketimine precursor. rsc.org The most common strategy involves the addition of a cyclopropylacetylide to an aryl trifluoromethyl ketone. nih.govacs.org

One of the most successful early methods, developed by Merck researchers, utilized a chiral zinc-mediated enantioselective alkynylation of an unprotected trifluoroethanone. rsc.org This approach was significant because it did not require a protecting group on the aniline (B41778) nitrogen, simplifying the synthetic sequence. rsc.org The reaction's success is highly sensitive to stoichiometry and reaction conditions. acs.org

Another key development was the use of asymmetric autocatalysis. In this elegant process, the enantiomerically enriched product of the addition reaction itself acts as a chiral ligand to catalyze its own formation, leading to high enantioselectivity. rsc.org Carreira and co-workers first applied this concept to the synthesis of Efavirenz in 2011, using the product of the zinc acetylide addition to trifluoroethanone to achieve a 79% yield and 99.6% ee. rsc.org

Metal-free approaches have also been explored. For instance, an organocatalytic, enantioselective trifluoromethylation of an alkynyl ketone using a cinchonidine (B190817) derivative as the catalyst has been reported, offering an alternative to organometallic methods. rsc.orgnih.gov

| Reaction Type | Key Reagents/Catalysts | Substrate | Significance | Reference |

|---|---|---|---|---|

| Chiral Zinc-Mediated Alkynylation | (1R,2S)-N-pyrrolidinylnorephedrine, Diethylzinc | Unprotected trifluoroethanone | Avoids protection/deprotection steps, efficient. | rsc.org |

| Asymmetric Autocatalysis | Product of the addition reaction as a chiral ligand | Zinc acetylide, trifluoroethanone | High enantioselectivity (99.6% ee). | rsc.org |

| Organocatalytic Trifluoromethylation | Cinchonidine-based catalyst | Alkynyl ketone | Metal-free alternative to organometallic additions. | rsc.orgnih.gov |

Chiral Auxiliary and Catalyst Applications

The use of chiral auxiliaries and catalysts is fundamental to achieving high enantioselectivity in the synthesis of (S)-Efavirenz. A variety of chiral ligands and catalysts have been employed to control the stereochemical outcome of the key bond-forming reactions.

Chiral amino alcohols have proven to be a particularly interesting class of ligands for enantioselective alkynylation reactions. rsc.org (1R,2S)-N-pyrrolidinylnorephedrine, for example, is a highly effective chiral ligand when used in stoichiometric amounts in conjunction with lithium or zinc acetylides. acs.orgrsc.org This ligand, derived from ephedrine, forms a chiral complex with the metal acetylide, which then adds to the ketone with high facial selectivity. ptfarm.pl

In addition to stoichiometric chiral auxiliaries, catalytic amounts of chiral catalysts have been successfully applied. Cinchona alkaloids, such as cinchonidine and quinine (B1679958) derivatives, have been developed as organocatalysts for the enantioselective trifluoromethylation of alkynyl ketones. rsc.orgnih.gov While early attempts with a cinchonidine derivative yielded only 50% ee, further optimization of the catalyst structure, such as using a quinine-based catalyst with a butoxy group, improved the enantiomeric excess to 80%. nih.gov

More recently, chiral aminophenol ligands have been shown to be effective in the asymmetric synthesis of Efavirenz. google.com These ligands are attractive due to their low cost, ready availability, and the high yields and good enantioselectivity they can provide. google.com The development of chiral-at-metal catalysts, where the chirality originates from a stereogenic metal center complexed with achiral ligands, represents another advanced strategy that has been applied to the synthesis of key chiral intermediates for Efavirenz. nih.gov

Development of Novel and Efficient Synthetic Routes

One-Pot Synthesis Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of time, resource, and waste reduction. seu.edujyoungpharm.org Several one-pot procedures for the synthesis of Efavirenz and its precursors have been developed.

For example, a one-pot synthesis was developed to address the challenges associated with the use of cyclopropyl (B3062369) acetylene (B1199291), an expensive and difficult-to-obtain raw material. seu.eduseu.edu This method utilized triphenylphosphine (B44618) dichloride (Ph3PCl2) as a mild chlorinating agent to avoid unwanted ring-opening byproducts. seu.eduseu.edu

Another approach involves the cyclization of the key intermediate, (2S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol, to Efavirenz. google.com This has been achieved in a one-pot fashion using phosgenation agents like diphosgene or triphosgene (B27547). google.comgoogle.com An improved process for this cyclization uses triphosgene in the presence of an inorganic base in an organic solvent, offering a simple and cost-effective method. google.com More recently, a novel and cost-effective cyclization process using simple urea (B33335) has been reported. researchgate.net

| Cyclization Agent | Key Features | Reference |

|---|---|---|

| Phosgene/Diphosgene | Used in one-pot cyclization of the amino alcohol intermediate. | google.com |

| Triphosgene | Cost-effective, used with an inorganic base in a one-pot process. | google.com |

| Carbonyldiimidazole | Used for the cyclization of the optically pure amino alcohol. | google.com |

| Urea | A simple, commercially available, and cost-effective alternative. | researchgate.net |

Green Chemistry Principles in Efavirenz Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals like Efavirenz is of growing importance, aiming to reduce environmental impact and improve sustainability. wjarr.com This includes the use of safer solvents, reducing waste, and employing more efficient catalytic methods. wjarr.com

The synthesis of Efavirenz has been highlighted as a case where the implementation of green chemistry has led to significant improvements, including a 90% reduction in waste production and lower energy costs. wjarr.com The use of catalytic methods, both organometallic and organocatalytic, is a key aspect of greening the synthesis, as it reduces the amount of stoichiometric reagents required. nih.govwjarr.com

Synthesis of Key Precursors and Intermediates for Efavirenz

One established method involves the enantioselective addition of a cyclopropylacetylide to a trifluoromethyl ketone. nih.gov Research has focused on making this step safer and more efficient. For instance, a new synthesis route for key propargylic alcohol precursors utilizes an asymmetric alkynylation of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone (B1343542) using a chiral-at-ruthenium catalyst, achieving high yields and enantioselectivities. thieme-connect.com This method is considered a potentially more efficient alternative to commercial processes. thieme-connect.com

Once the key amino alcohol intermediate, (S)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzene (B151609) methanol (B129727), is obtained, the final step is the formation of the benzoxazinone (B8607429) ring. nih.gov A documented process for this cyclization reaction involves treating the amino alcohol with triphosgene in the presence of an inorganic base like sodium bicarbonate. google.com This reaction can be carried out in various organic solvents, including acetonitrile (B52724), acetone, or tetrahydrofuran, at temperatures ranging from -10°C to 25°C. google.com

Table 1: Selected Synthetic Methods for Efavirenz Intermediates

| Intermediate/Product | Key Reagents/Catalysts | Methodology | Reported Yield/Purity | Reference |

|---|---|---|---|---|

| (S)-Propargylic Alcohol Precursor | Chiral-at-ruthenium catalyst, Triethylamine | Asymmetric alkynylation of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone | 99% yield, 95% ee | thieme-connect.com |

| Efavirenz | (S)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzene methanol, Triphosgene, Sodium Bicarbonate | Cyclization in acetonitrile | 97.25% yield, 99.72% purity | google.com |

| Efavirenz | (S)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzene methanol, Triphosgene, Sodium Bicarbonate | Cyclization in acetone | Not specified yield, 99.84% purity | google.com |

| Efavirenz | (1R,2S)-N-pyrrolidinylnorephedrine | Enantioselective addition of cyclopropylacetylide to a trifluoromethyl ketone, followed by cyclization and deprotection | 72% yield for final steps | nih.gov |

Derivatization and Functionalization Strategies for Efavirenz Analogs

To investigate structure-activity relationships (SAR), numerous analogs of Efavirenz have been synthesized by modifying different parts of its molecule. These modifications have targeted the N-1 position of the amide, the benzoxazine (B1645224) moiety, and the cyclopropyl ring system.

The active hydrogen on the amide nitrogen at the N-1 position of the benzoxazine ring provides a site for derivatization. tandfonline.comtandfonline.com A series of Efavirenz Mannich bases has been synthesized through a three-component reaction involving Efavirenz, formaldehyde, and various aryl-substituted piperazines. tandfonline.comnih.gov This reaction is efficiently carried out using microwave irradiation, which significantly reduces the reaction time to as little as 3-4 minutes compared to conventional heating methods. tandfonline.com The yields for these synthesized Mannich bases range from 35% to 88%. tandfonline.comtandfonline.comnih.gov This approach has been a common strategy for molecular modification of compounds containing an active hydrogen atom. tandfonline.comnih.gov

Table 2: Synthesis of Efavirenz Mannich Bases

| Reactants | Method | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|

| Efavirenz, Formaldehyde, Aryl-substituted piperazines | Microwave Irradiation | 3-4 minutes | 35-88% | tandfonline.comtandfonline.comnih.gov |

The benzoxazine moiety of Efavirenz has been a target for extensive structural modifications to explore SAR. tandfonline.comtandfonline.com Research has included substitutions on the aromatic ring as well as alterations to the heterocyclic oxazinone ring itself.

Substitutions at the 5- and 6-positions of the benzene ring have been explored, with the 5,6-difluoro and 6-methoxy substituted analogs being found to be equipotent in certain assays. nih.gov Further studies have involved more fundamental changes to the oxazinone ring, such as replacing the individual heteroatoms. nih.gov For example, analogs have been synthesized where the carbonyl oxygen is replaced with a methyl group, or where the ring's endocyclic oxygen and nitrogen atoms are substituted with other atoms. nih.govnih.gov Research indicates that an intact oxazinone ring is important for interaction with certain enzymes, as analogs with a disrupted or open ring showed no metabolite production in incubations with CYP2B6. acs.org

Table 3: Selected Modifications of the Benzoxazine Moiety

| Modification Type | Specific Change | Rationale/Observation | Reference |

|---|---|---|---|

| Aromatic Ring Substitution | 5,6-difluoro substitution | SAR exploration; found to be equipotent to parent compound in some tests. | nih.gov |

| Aromatic Ring Substitution | 6-methoxy substitution | SAR exploration; found to be equipotent to parent compound in some tests. | nih.gov |

| Heteroatom Replacement | Carbonyl oxygen replaced with a methyl group | To study the importance of the carbonyl moiety for biological activity. | nih.govnih.gov |

| Heteroatom Replacement | Endocyclic oxygen or nitrogen atom replacement | To study the impact of hydrogen bonding capabilities at this position. | nih.gov |

| Ring Disruption | Opening of the oxazinone ring | Observed to abrogate metabolism by CYP2B6. | acs.org |

The cyclopropylacetylene (B33242) side chain is a key structural feature of Efavirenz, but its synthesis presents challenges. Cyclopropyl acetylene is an expensive and difficult-to-obtain raw material. seu.eduseu.edu Furthermore, the three-membered cyclopropyl ring possesses significant ring strain, which can lead to unwanted ring-opening products during synthesis. seu.edu

To address these issues, research has focused on synthesizing analogs with modifications to this side chain. seu.eduseu.edu One strategy involves replacing the cyclopropyl group with other cyclic hydrocarbons that have less ring strain, such as a cyclobutyl group. seu.edu Another approach has been to replace the cyclopropane (B1198618) ring with small heterocyclic rings, including pyridyl, furanyl, thienyl, and thiazolyl groups. seu.eduresearchgate.net Additionally, analogs have been developed where the entire acetylenic side chain is replaced by alkyloxy groups. researchgate.net

Table 4: Modifications of the Cyclopropyl Ring System

| Modification Strategy | Example Replacement | Rationale | Reference |

|---|---|---|---|

| Alternative Cyclic Hydrocarbon | Cyclobutyl acetylene | Reduce ring strain and potential for ring-opening side reactions. | seu.eduseu.edu |

| Heterocyclic Rings | Pyridyl, furanyl, thienyl, thiazolyl | Explore structural diversity and binding interactions. | seu.eduresearchgate.net |

| Side Chain Replacement | Alkyloxy groups | Investigate the necessity of the entire acetylenic side chain. | researchgate.net |

| Ring Opening | Open-chain cyclopropyl analog | Study the effect of conformational flexibility. | acs.org |

A direct thio-substitution of the Efavirenz scaffold has been successfully performed to create a sulfur-containing analog, sometimes referred to as "sefavirenz". nih.gov This synthesis is achieved through the direct sulfuration of the carbonyl group in the benzoxazin-2-one ring of Efavirenz. The reaction utilizes Lawesson's reagent to replace the carbonyl oxygen with a sulfur atom. nih.gov While this is the first reported instance of using this reagent on a benzoxazin-2-one, the reaction yield was initially poor. However, through several recyclings of the unreacted starting material, the thio-substituted derivative can be obtained with a final yield greater than 95%. nih.gov

Structural Characterization and Polymorphism Research of Efavirenz

Single Crystal X-ray Diffraction Analysis of Efavirenz (B1671121)

Single crystal X-ray diffraction (XRD) has been instrumental in elucidating the three-dimensional structure of Efavirenz, providing a detailed understanding of its molecular conformation, intermolecular interactions, and crystal packing. tandfonline.com The systematic name for Efavirenz is (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one. tandfonline.com

Molecular Conformation and Geometry

The molecular structure of Efavirenz consists of a central bicyclic benzoxazin-2-one ring. tandfonline.com This ring is substituted at the C5 position with a chlorine atom and at the C8 position with cyclopropylethynyl and trifluoromethyl groups. tandfonline.com In its crystalline state, the Efavirenz molecule adopts a distinct conformation often described as resembling a "crane bird". tandfonline.comtandfonline.com

The conformation of the benzoxazin-2-one ring is a distorted half-chair. tandfonline.com The cyclopropylethynyl and trifluoromethyl groups attached to the hetero ring are in equatorial and axial orientations, respectively. tandfonline.com Interestingly, in the crystal structures of both the anhydrous form and its monohydrate, the cyclopropyl (B3062369) and trifluoromethyl groups are oriented on the same side of the molecule. tandfonline.com

A comparison of the crystal structures determined at room temperature and low temperature reveals that while they represent the same polymorph, there is a significant anisotropy in the lattice expansion. aip.org This leads to notable displacements in the crystal packing between the two temperature structures. aip.org

Table 1: Selected Bond Lengths and Angles for Efavirenz

| Parameter | Anhydrous Form (I) | Monohydrate Form (II) |

| Cl-C(5) | 1.745(3) Å | 1.741(3) Å |

| C(4)-C(10) | 1.472(5) Å | 1.478(5) Å |

| C(10)≡C(11) | 1.180(5) Å | 1.178(5) Å |

| C(4)-N(3) | 1.458(4) Å | 1.462(4) Å |

| C(4)-C(9) | 1.551(5) Å | 1.554(5) Å |

| N(3)-C(2) | 1.365(4) Å | 1.363(4) Å |

| C(2)-O(1) | 1.373(4) Å | 1.371(4) Å |

| O(1)-C(8a) | 1.393(4) Å | 1.396(4) Å |

| C(4a)-C(8a) | 1.385(4) Å | 1.386(4) Å |

| C(4a)-C(5) | 1.380(4) Å | 1.382(4) Å |

| C(6)-C(7) | 1.384(5) Å | 1.383(5) Å |

| C(7)-C(8) | 1.391(5) Å | 1.390(5) Å |

| C(8)-C(8a) | 1.388(4) Å | 1.389(4) Å |

| C(2)-O(2) | 1.206(4) Å | 1.209(4) Å |

| C(4)-N(3)-C(2) | 119.8(3)° | 119.7(3)° |

| O(1)-C(2)-N(3) | 115.1(3)° | 115.2(3)° |

| C(8a)-O(1)-C(2) | 120.9(3)° | 121.0(3)° |

Source: tandfonline.comtandfonline.com

Intermolecular Interactions and Hydrogen Bonding

Hydrogen bonding plays a crucial role in the crystal packing of Efavirenz. The self-complementary amide group is involved in forming helical hydrogen-bonding networks. tandfonline.com In the anhydrous form (Form I), the amide N-H of one molecule forms a hydrogen bond with the amide C=O of a neighboring molecule related by a screw axis. tandfonline.com This interaction creates helical chains that run through the crystal lattice. tandfonline.comresearchgate.net The hetero ring oxygen is not involved in this hydrogen bonding. tandfonline.com

In the monohydrate form (Form II), the water molecule plays a significant cohesive role. tandfonline.com It connects the Efavirenz molecules and forms one-dimensional water chains along the crystallographic a-axis. tandfonline.com This highlights the potential influence of lattice water in the structure of drug formulations. tandfonline.com

Table 2: Hydrogen Bonding Geometry for Efavirenz Forms

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(D-H···A) (°) |

| Anhydrous Form (I) | ||||

| N(3)-H(3)···O(2)#1 | 0.86(4) | 2.05(4) | 2.903(4) | 172(3) |

| Monohydrate Form (II) | ||||

| N(3)-H(3)···O(1W) | 0.88(4) | 2.01(4) | 2.880(4) | 171(3) |

| O(1W)-H(1WA)···O(2)#2 | 0.85(5) | 2.02(5) | 2.853(4) | 167(4) |

| O(1W)-H(1WB)···O(1W)#3 | 0.85(5) | 1.95(5) | 2.793(5) | 170(5) |

Symmetry transformations used to generate equivalent atoms: #1 x, -1/2+y, 1/2-z; #2 -1/2+x, 1/2-y, -z; #3 1-x, -y, -z Source: tandfonline.com

Crystal Packing Features

The crystal packing of anhydrous Efavirenz (Form I) is characterized by parallel, screw-related single-strand helices that run in opposite directions along the b-axis. tandfonline.com The monohydrate form (II) exhibits similar packing features but with the additional presence of water molecules that connect the Efavirenz molecules. tandfonline.com In both structures, the molecular framework is divided into hydrophobic and hydrophilic layers along the c-axis. tandfonline.com Both the anhydrous and monohydrate forms of Efavirenz crystallize in the orthorhombic system. tandfonline.comtandfonline.com

Investigation of Efavirenz Polymorphic Forms

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a critical area of study for Efavirenz. google.com Different polymorphic forms can exhibit distinct physicochemical properties. Several polymorphic forms of Efavirenz have been reported, including anhydrous forms, solvates, and hydrates. acs.org

Solid-State Characterization Techniques (e.g., PXRD, DSC, FTIR, PLM)

A variety of solid-state analytical techniques are employed to characterize the different polymorphic forms of Efavirenz.

Powder X-ray Diffraction (PXRD) is used to identify the unique diffraction patterns of each polymorphic form. researchgate.net For instance, the most stable polymorph, Form I, shows characteristic peaks at specific 2θ angles. researchgate.net The appearance of new, unique peaks in a PXRD pattern can indicate the formation of a new solid phase, such as a cocrystal. researchgate.net

Differential Scanning Calorimetry (DSC) is used to study the thermal behavior of the polymorphs, such as melting points and phase transitions. nih.govresearchgate.net Anhydrous crystalline Efavirenz typically shows a sharp melting peak around 137.2°C. nih.gov DSC can reveal thermally induced transformations, where metastable forms convert to more stable, higher-melting forms upon heating. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy helps to identify differences in the vibrational spectra of polymorphs, which arise from different intermolecular interactions. researchgate.net Shifts in characteristic peaks, such as the N-H stretch of the amide group, can indicate changes in hydrogen bonding. researchgate.net

Polarized Light Microscopy (PLM) allows for the visual examination of crystal morphology. researchgate.netnih.gov Different polymorphs often exhibit distinct crystal habits; for example, Form I has been observed as columnar crystals, while Form II appears as needles. acs.org

Other techniques such as Raman spectroscopy, solid-state nuclear magnetic resonance (ss-NMR), and hot-stage microscopy (HSM) are also utilized to provide a comprehensive characterization of Efavirenz polymorphs.

Crystallization from Various Solvents and Polymorph Induction

The formation of different Efavirenz polymorphs can be induced by crystallization from various solvents under controlled conditions. ualberta.ca Slow recrystallization from different solvents like acetonitrile (B52724), methanol (B129727), ethyl acetate (B1210297), acetone, n-hexane, and n-heptane has been shown to yield various polymorphic forms. researchgate.netualberta.ca

For example:

Needle-shaped crystals of the anhydrous form (Form I) have been obtained by slow evaporation from a boiling mixture of hexane (B92381) and ethyl acetate. tandfonline.com

The monohydrate form has been prepared by dissolving Efavirenz in a mixture of methanol and ethyl acetate. tandfonline.com

Recrystallization from solvents such as n-hexane and methanol has been used to generate metastable forms II and III. mdpi.com

A cyclohexane (B81311) solvate has been obtained by dissolving the drug in cyclohexane at an elevated temperature and allowing it to crystallize upon cooling. researchgate.net

The choice of solvent and the crystallization conditions, such as temperature and cooling rate, play a crucial role in determining which polymorphic form is obtained. ualberta.ca Studies have shown that some polymorphic pairs are monotropically related, where one form is always more stable than the other, while others can be enantiotropically related, meaning their relative stability changes with temperature. nih.gov For instance, polymorphs I and II have been found to be enantiotropically related, with a transition point between 35 and 40 °C. acs.org

Transformation Studies Between Polymorphic Forms

The interconversion between different polymorphic forms of efavirenz is a critical area of study. Thermally induced transformations have been observed in several metastable forms (Forms II-V), which convert to more stable, higher-melting forms upon heating. ualberta.ca These transformations are often irreversible. ualberta.ca For instance, the transformation from an amorphous form to a crystalline form has been observed to occur between 50°C and 80°C. rjpbcs.com

Solvent-mediated transformation studies have also been conducted. ualberta.ca In these experiments, various polymorphic forms are suspended in different solvents, such as acetonitrile or methanol, to observe any changes in their solid-state composition. ualberta.ca Such studies have helped to establish the stability relationships between different polymorphs. For example, polymorphs I and II have been shown to be enantiotropically related, with a thermodynamic transition temperature between 35 and 40 °C. conicet.gov.ar Mechanical stress, such as grinding, can also induce polymorphic transformations. rjpbcs.com

Spectroscopic Analysis for Structural Elucidation in Research

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of efavirenz and differentiating between its polymorphic forms.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the efavirenz molecule. nih.gov The FTIR spectrum of efavirenz shows characteristic absorption bands that are used for its identification. nih.gov For instance, the spectrum of unprocessed efavirenz displays notable peaks that remain unchanged after processes like micronization, indicating that the molecular and crystalline structure is preserved. nih.gov

Comparative analysis of the IR and Raman spectra of different polymorphs reveals distinct differences. For example, the IR spectrum of polymorph I has characteristic bands for the cyclopropane (B1198618) ring at 864 cm⁻¹, 835 cm⁻¹, and 807 cm⁻¹. scielo.brscielo.br In contrast, polymorph II shows a band at 821 cm⁻¹ instead of 835 cm⁻¹, a difference attributed to the different spatial arrangement of the molecules in the crystal lattice. scielo.brscielo.br Raman spectroscopy also shows differences in peak intensities between polymorphs I and II. conicet.gov.ar These spectroscopic differences are crucial for quantifying the polymorphic content in a sample. scielo.br

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3315 | N-H stretch |

| 2254 | C≡C stretch |

| 1750 | C=O stretch |

| 1602, 1496 | Aromatic C=C stretch |

| 1245 | C-O-C stretch |

| 1182 | C-F stretch |

| 821 | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within the efavirenz molecule. Both ¹H and ¹³C NMR are used for structural confirmation. google.com

In the ¹H NMR spectrum, characteristic signals correspond to the protons of the cyclopropyl group, the aromatic ring, and the N-H group. juniperpublishers.comtandfonline.com For example, the protons of the cyclopropyl group typically appear as multiplets in the upfield region of the spectrum. juniperpublishers.com

The ¹³C NMR spectrum shows distinct resonances for the various carbon atoms in the molecule. scielo.br The carbonyl carbon of the carbamate (B1207046) group resonates at approximately 154.3 ppm. scielo.br The aromatic carbons appear between 106 and 148 ppm, while the highly shielded carbons of the cyclopropyl ring are observed at very low chemical shifts, between -0.5 and 8 ppm. scielo.br The trifluoromethyl carbon gives a signal around 114.6 ppm. scielo.br Solid-state NMR (ssNMR) is particularly useful for studying polymorphism, as it can detect changes in the chemical shifts of carbon atoms due to different packing arrangements in the crystal lattice. conicet.gov.arscielo.br Furthermore, ¹⁹F NMR has been utilized as a specific tool for identifying and quantifying efavirenz, with the trifluoromethyl group providing a distinct signal. internationalscholarsjournals.orgacademicjournals.org

| Carbon | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 154.3 |

| Aromatic (C=C) | 106 - 148 |

| Trifluoromethyl (CF₃) | 114.6 |

| Alkynyl (C≡C) | 74.8, 89.0 |

| C-O | 79.6 |

| Cyclopropyl (CH₂) | -0.5 - 8 |

Mass Spectrometry for Molecular Identification and Purity (in Research Context)

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental composition of efavirenz and for assessing its purity. In research settings, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule, which provides further structural information. nih.gov

Computational and Theoretical Chemistry Studies of Efavirenz

Quantum Chemical Calculations of Efavirenz (B1671121)

Quantum chemical calculations have provided profound insights into the structural and electronic properties of the Efavirenz molecule. researchgate.netnih.gov These theoretical studies employ methods like Hartree-Fock and Density Functional Theory (DFT) to model the molecule's behavior, offering data that complements experimental findings from techniques like Raman and infrared spectroscopy. researchgate.net

Density Functional Theory (DFT) is a computational modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.descispace.com DFT calculations have been extensively applied to Efavirenz to understand its electronic properties, chemical reactivity, and vibrational spectra. researchgate.netdut.ac.za

Studies using the B3LYP functional with basis sets like 6-311++G(d,p) have been employed to calculate optimized geometries, electronic charge distribution, dipole moments, and electrostatic potential surfaces. researchgate.netresearchgate.net The electrostatic potential surface mapping helps to visualize the size, shape, and charge density distribution, thereby identifying reactive sites within the molecule. researchgate.netdut.ac.za For instance, DFT-based quantum chemical modeling identified the benzoxazine (B1645224) ring as the active site for chemical reactivity. dut.ac.za

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies reveals that a charge transfer occurs within the Efavirenz molecule. researchgate.netnih.gov This intramolecular charge transfer is a key aspect of its electronic behavior. Furthermore, DFT has been used to study the interactions between Efavirenz and DNA base pairs, suggesting that the presence of electronegative elements in Efavirenz facilitates its interaction with DNA through hydrogen bonding. electrochemsci.org

Table 1: Selected DFT Calculation Parameters for Efavirenz

| Parameter | Method/Basis Set | Finding | Reference |

|---|---|---|---|

| Optimized Geometry & Electronic Properties | DFT/B3LYP/6-311++G(d,p) | Calculation of electronic charge distribution, dipole moments, and electrostatic potential. | researchgate.net |

| Chemical Reactivity | DFT-based quantum chemical modelling | The benzoxazine ring is suggested as the active site. | dut.ac.za |

| Frontier Molecular Orbitals | DFT | Calculated HOMO and LUMO energies indicate charge transfer within the molecule. | nih.gov |

| Intermolecular Interactions | DFTB/B3LYP/6-31G* | Studied interactions with DNA base pairs, highlighting the role of electronegative atoms. | electrochemsci.org |

The three-dimensional shape of Efavirenz is crucial for its biological activity. Conformational analysis through both experimental X-ray diffraction and theoretical calculations has been performed to determine its stable forms. nih.govtandfonline.com The molecular conformation of Efavirenz is often described as having a "crane bird" like appearance. tandfonline.com

Systematic quantum chemical studies have investigated the possible conformations and their relative stabilities. researchgate.netnih.gov Theoretical calculations were carried out to obtain the minimum energy structures of different Efavirenz conformers. conicet.gov.ar These studies confirm that the molecule can exist in different polymorphic forms, with calculations at the wB97XD/6-311++G(d, p) level helping to determine the relative order of stability of these isomeric structures. conicet.gov.ar The conformation of the benzoxazin-2-one ring in its crystal structures is typically a distorted half-chair. tandfonline.com

Tautomerism, the interconversion of structural isomers, is a critical factor in drug design as it can affect a molecule's biological activity. researchgate.net For Efavirenz, the amide ⇔ imidic acid prototropic tautomerization has been investigated using DFT calculations in the gas phase. researchgate.netresearchgate.netfigshare.com

These studies, utilizing methods such as B3LYP/6-31++G** and M06-2X/cc-pVTZ(-F), have shown that the amide tautomer is more stable than the imidic tautomer in the gas phase. researchgate.netresearchgate.net The kinetic and thermodynamic analysis of the proton transfer between the two forms revealed that the pathway to the amide arrangement is the more favorable reaction. researchgate.netresearchgate.net Intramolecular proton transfer can also lead to enhanced acidity in the excited state, a phenomenon observed in the UV spectra of Efavirenz. nih.gov

Table 2: Tautomerism Parameters for Efavirenz

| Parameter | Method/Basis Set | Finding | Reference |

|---|---|---|---|

| Relative Stability | B3LYP/6-31++G** & M06-2X/cc-pVTZ(-F) | Amide tautomer is more stable than the imidic tautomer in the gas phase. | researchgate.netresearchgate.net |

| Thermodynamic Favorability | DFT Calculations | The pathway from imidic to amide tautomer is thermodynamically favorable. | researchgate.netscribd.com |

| Activation Energy (ΔG⁰₂₉₈K‡) | DFT Calculations | Ranges from 21.297 to 26.254 kcal/mol for the tautomeric shift. | scribd.com |

Conformational Analysis and Relative Stabilities

Molecular Dynamics Simulations of Efavirenz Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. pku.edu.cn MD simulations have been crucial for understanding the dynamic interactions between Efavirenz and its biological target, HIV-1 reverse transcriptase (RT). pku.edu.cnnih.govtandfonline.com These simulations reveal how the binding of Efavirenz affects the enzyme's conformation and flexibility. pku.edu.cnresearchgate.net

Molecular Docking and Binding Site Analysis with Biological Targets (in vitro)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method has been extensively used to study how Efavirenz fits into the binding pocket of its biological targets. researchgate.netnih.govnih.gov

Efavirenz is a non-nucleoside inhibitor, meaning it binds to an allosteric site on the HIV-1 RT enzyme, distinct from the active site. patsnap.comtandfonline.compharmgkb.org This hydrophobic pocket is located in the p66 subunit of the RT heterodimer. nih.gov

Molecular docking and full quantum mechanical studies have identified the key amino acid residues involved in the binding of Efavirenz. nih.govresearchgate.net The binding is predominantly characterized by strong electrostatic and van der Waals interactions. nih.govresearchgate.net Key residues making contact with Efavirenz include Lys101, Lys103, Leu100, Val106, Val179, Tyr181, Tyr188, Gly190, Phe227, Trp229, Leu234, His235, and Pro236. nih.govresearchgate.net

A crucial interaction is the hydrogen bond formed between the N1 nitrogen of Efavirenz's benzoxazinone (B8607429) ring and the backbone oxygen of the Lys101 residue, with an average distance of about 1.88 Å. nih.govtandfonline.com The cyclopropyl-propynyl group of Efavirenz is surrounded by hydrophobic residues like Tyr181, Tyr188, Phe227, and Trp229, while the benzoxazine-2-one ring is situated between Leu100 and Val106. researchgate.net Quantum mechanical computations have highlighted the strong attractive electrostatic interaction with Lys101 as the dominant force in the binding of Efavirenz to wild-type HIV-1 RT. nih.gov

Table 3: Key Amino Acid Interactions for Efavirenz at the HIV-1 RT Binding Site

| Interacting Residue | Type of Interaction | Significance | Reference(s) |

|---|---|---|---|

| Lys101 | Hydrogen Bond, Electrostatic | Forms a key H-bond with the drug's N1 atom; strong attractive electrostatic interaction. | nih.govtandfonline.comnih.gov |

| Tyr181, Tyr188, Phe227, W229 | Hydrophobic/van der Waals | Surround the cyclopropyl-propynyl group, contributing to binding affinity. | researchgate.net |

| Leu100, Val106 | Hydrophobic/van der Waals | Position the benzoxazine-2-one ring within the binding pocket. | researchgate.net |

| His235 | Electrostatic | Contributes to the electrostatic interaction energy. | nih.govtandfonline.com |

| Lys103 | van der Waals | Mutation to Asn (K103N) can cause drug resistance by altering conformational and interaction energies. | nih.govresearchgate.net |

Interaction with DNA and Intercalation Studies

Computational studies have been employed to explore the interaction between Efavirenz and DNA. A notable study utilized Density Functional Theory (DFT) to investigate the geometries and electronic structures of Efavirenz and its molecular complexes with nucleobases. electrochemsci.org The research aimed to understand the nature of intercalation between the drug and DNA, focusing on charge transfer, dispersion, and electrostatic forces. electrochemsci.org

The molecular geometries of Efavirenz and DNA bases (adenine, guanine (B1146940), cytosine, and thymine) were optimized using the B3LYP/6-31G* method. The study then analyzed the stacking interactions between Efavirenz and both adenine-thymine (AT) and guanine-cytosine (GC) base pairs using the DFTB method, an approximation of DFT that accounts for London dispersion energy. electrochemsci.org

The findings indicated that Efavirenz can form stable intercalation complexes with DNA base pairs. The stability of these complexes is attributed to both electrostatic interactions and dispersion energy. electrochemsci.org The presence of electronegative elements in the Efavirenz structure was found to facilitate its interaction with DNA through hydrogen bonding with the GC and AT pairs. electrochemsci.org

Table 1: Calculated Stabilization Energies of Efavirenz-DNA Base Pair Complexes This interactive table summarizes the stabilization energies calculated for the interaction between Efavirenz (EFZ) and DNA base pairs using the B3LYP/6-31G method.*

| Interacting Complex | Stabilization Energy (kcal/mol) |

|---|---|

| AT···EFZ | -5.55 |

| GC···EFZ | -7.52 |

Data sourced from a computational study on Efavirenz-DNA interactions. electrochemsci.org

Further experimental work using an electrochemical DNA biosensor has supported the concept of Efavirenz interacting with DNA, noting a decrease in the guanine oxidation signal upon interaction, which suggests a binding event. acs.org

Serotonin (B10506) Receptor (e.g., 5-HT2A, 5-HT2C) Binding Mechanisms

The neuropsychiatric side effects associated with Efavirenz have prompted investigations into its interactions with central nervous system receptors, particularly serotonin receptors. Molecular profiling has revealed that Efavirenz interacts with several serotonin receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C. nih.govresearchgate.net

Functional studies have elucidated the specific mechanism of these interactions. Efavirenz acts as an antagonist at both the 5-HT2A and 5-HT2C receptors. nih.goveuropeanreview.org This means it binds to the receptor but does not provoke the normal biological response, instead blocking or dampening the signal transduction pathway. Specifically, it functions as an antagonist of Gq-coupling, preventing the activation of phospholipase C and the subsequent increase in intracellular inositol (B14025) phosphates. nih.govresearchgate.net

Schild analysis, a method used in pharmacology to characterize agonist-antagonist interactions, suggests that Efavirenz competes for the same binding site on the 5-HT2A receptor as the endogenous ligand serotonin and known hallucinogenic partial agonists like lysergic acid diethylamide (LSD) and (±)-DOI (2,5-dimethoxy-4-iodoamphetamine). nih.goveuropeanreview.org Despite this competitive binding, Efavirenz is unique in that it does not activate the Gq-signaling pathway itself. nih.gov The behavioral effects observed in rodent models, which show that Efavirenz can substitute for LSD, are mediated by this interaction with the 5-HT2A receptor. researchgate.net

Other Receptor Interactions (e.g., MAO-A, Muscarinic Receptors)

Beyond serotonin receptors, computational and functional studies have identified other molecular targets for Efavirenz in the central nervous system.

Monoamine Oxidase A (MAO-A): Efavirenz has been identified as an inhibitor of monoamine oxidase A (MAO-A). nih.goveuropeanreview.org MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, a mechanism common to many psychotropic drugs. europeanreview.org

Muscarinic Receptors: Efavirenz also interacts with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors involved in numerous physiological functions. nih.gov Studies have shown that Efavirenz can block agonist stimulation at these receptors. The blockade is complete for the M1 muscarinic receptor subtype and partial for the M3 subtype. nih.govresearchgate.net Computational methods, such as molecular dynamics simulations, are frequently used to understand the structural basis for ligand binding and selectivity among the different muscarinic receptor subtypes. nih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

Computational modeling has been instrumental in elucidating the structure-activity relationships (SAR) of Efavirenz and its analogs, primarily concerning its activity as an HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) and its interaction with other targets like the pregnane (B1235032) X receptor (PXR).

One study used molecular docking simulations to investigate how Efavirenz and its hydroxylated metabolite, 8-hydroxyefavirenz, interact with and activate PXR. nih.gov Despite the small size of Efavirenz relative to the PXR binding pocket, simulations predicted two distinct low-energy docking poses, only one of which was consistent with its observed activation properties. nih.gov The study also modeled an analog, compound 7, which showed higher PXR activation. The docking results for analog 7 revealed a larger interaction surface that combined binding elements from both Efavirenz and 8-hydroxyefavirenz, providing a structural explanation for its enhanced activity. nih.gov

In the context of its anti-HIV activity, computational methods like Free Energy Perturbation (FEP) have been used to model the effects of mutations in the HIV-1 reverse transcriptase (RT) enzyme on the binding of Efavirenz. nih.gov These calculations helped resolve discrepancies between different crystal structures of the Efavirenz-RT complex. nih.gov Furthermore, docking calculations were crucial in developing an accurate structural model of the Efavirenz/RT complex before a crystal structure was available. nih.gov Such computational approaches, including the development of Quantitative Structure-Activity Relationship (QSAR) models, are vital for designing new NNRTIs that can overcome drug resistance. researchgate.netscielo.brchemmethod.com

Table 2: Summary of Docking Simulation Insights for PXR Ligands This interactive table outlines the key findings from computational docking simulations of Efavirenz and related compounds with the Pregnane X Receptor (PXR).

| Compound | Predicted Binding Characteristics | Correlation with Activity |

|---|---|---|

| Efavirenz | Makes a fraction of contacts compared to larger ligands. Only one of two low-energy poses is consistent with activation. | Consistent with modest binding affinity and activation. |

| 8-hydroxyefavirenz | Binds in a different region of the PXR pocket compared to Efavirenz. | Explains the observed divergence in receptor activation. |

| Analog 7 | Shows a large interaction surface, combining pocket elements used by both Efavirenz and 8-hydroxyefavirenz. Involves more "hotspots" for binding. | Consistent with its enhanced PXR activation and higher binding affinity relative to Efavirenz. |

Data sourced from a study on ligand structure-activity relationships in PXR. nih.gov

Solute-Solvent Interaction Studies via Theoretical Methods

The interaction of a solute like Efavirenz with its solvent environment is critical as it can influence the molecule's conformation, reactivity, and physicochemical properties. Theoretical methods are essential for understanding these interactions at a molecular level.

A detailed study combined spectroscopic techniques with Time-Dependent Density Functional Theory (TD-DFT) to investigate the solute-solvent interactions of Efavirenz. scribd.com The research analyzed the behavior of Efavirenz in polar protic, aprotic, and nonpolar solvents, including deuterated chloroform (B151607) (CDCl3), methanol (B129727) (CD3OD), and dimethylsulfoxide (DMSO-d6). scribd.com

The computational results, generated using software like Discovery Studio, showed that solvent polarity significantly affects the electronic transitions of Efavirenz. scribd.com For instance, bathochromic (red) shifts in the UV-visible spectrum were observed in more polar solvents like DMSO, indicating stabilization of the excited state upon solvation. scribd.com The study concluded that the interactions are influenced by factors such as the hydrogen bonding and charge-transfer capabilities of the solvents. Theoretical calculations of the HOMO and LUMO orbitals revealed that the distribution of electron density in Efavirenz is altered by the solvent environment. scribd.com

These theoretical approaches, which can range from implicit models where the solvent is treated as a continuum to explicit models that consider individual solvent molecules, are crucial for accurately predicting molecular properties in solution. frontiersin.org

Molecular Mechanism of Action Studies of Efavirenz in Vitro and Non Clinical

Allosteric Inhibition of HIV-1 Reverse Transcriptase at a Molecular Level

Efavirenz (B1671121) is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside inhibitors, it does not bind to the enzyme's active site but rather to a distinct, allosteric site. patsnap.com This binding event induces changes that ultimately cripple the enzyme's function.

The NNRTI binding pocket is a hydrophobic pocket located in the p66 subunit of the reverse transcriptase (RT) heterodimer, approximately 10 Å away from the polymerase active site. oup.comnih.gov This pocket is not present in the enzyme's native, unliganded state. nih.gov The binding of Efavirenz is a critical event that reshapes the local environment, generating the binding pocket by inducing conformational changes, notably causing the side chains of amino acid residues Y181 and Y188 to reorient. oup.com This action disrupts the structure of reverse transcriptase, preventing the crucial conversion of viral RNA into DNA and thereby halting viral replication. patsnap.com

The interaction of Efavirenz with HIV-1 RT is a dynamic process involving various forms of the enzyme. Studies have shown that Efavirenz is a slow, tight-binding inhibitor capable of binding to RT monomers (p66 and p51), homodimers (p66/p66 and p51/p51), and the biologically relevant p66/p51 heterodimer. nih.gov This suggests that the NNRTI binding site is similar across these different enzyme forms. nih.gov

The binding kinetics are characterized by slow association and dissociation rates. nih.gov A proposed mechanism to explain the slow association is conformational selection, where Efavirenz preferentially binds to a specific, low-concentration conformer of the enzyme. nih.govnih.gov Kinetic experiments using tryptophan fluorescence have indicated a one-step, direct binding mechanism with an association rate constant (kₐ) of approximately 13.5 M⁻¹s⁻¹ for both monomers and the heterodimer. nih.gov

Equilibrium dissociation constants (Kd) highlight the binding affinity of Efavirenz to different RT forms. These values demonstrate a thermodynamic linkage between the dimerization of the subunits and inhibitor binding. nih.gov For instance, Efavirenz binds with significantly greater affinity to the RT-template/primer (T/P) complex than other NNRTIs like nevirapine. oup.com

Binding Affinity of Efavirenz to HIV-1 RT Forms

This table summarizes the equilibrium dissociation constants (Kd) for Efavirenz binding to various forms of the HIV-1 Reverse Transcriptase enzyme. Lower Kd values indicate higher binding affinity.

| Enzyme Form | Equilibrium Dissociation Constant (Kd) | Reference |

|---|---|---|

| p66 Monomer | ~2.5 µM | nih.gov |

| p51 Monomer | ~2.5 µM | nih.gov |

| p66/p66 Homodimer | ~250 nM | nih.gov |

| p51/p51 Homodimer | 7 nM | nih.gov |

| p66/p51 Heterodimer (Calculated) | 92 nM | nih.gov |

| RT-T/P Complex | 70.5 nM | oup.com |

The binding of Efavirenz induces significant and extensive conformational changes in the HIV-1 RT enzyme. patsnap.com Upon binding, Efavirenz triggers a ~40° rotation in the orientation of the p66 thumb subdomain. researchgate.net This initial change leads to a cascade of structural alterations, including the slight displacement of the p66 connection subdomain, the RNase H domain, and the entire p51 subunit. researchgate.net

Furthermore, Efavirenz binding promotes the formation of a salt bridge between E138 of the p51 subunit and K101 of the p66 subunit. oup.comoup.com This salt bridge contributes to an "opening" of the thumb and fingers subdomains of the enzyme. oup.comoup.com This open conformation increases the dynamic sliding of the enzyme on the template/primer and reduces the affinity for incoming deoxynucleoside triphosphates (dNTPs), thus inhibiting polymerization. oup.com

Hydrogen exchange mass spectrometry (HXMS) has revealed that the effects of Efavirenz binding extend far beyond the immediate binding pocket, propagating over 60 Å. nih.gov This allosteric suppression of structural dynamics results in a widespread reduction of molecular flexibility throughout the heterodimer. nih.govnih.gov Efavirenz binding not only stabilizes the NNRTI binding pocket but also allosterically stabilizes regions in the thumb and connection subdomains, the RNase H domain of p66, and the thumb and palm subdomains of p51. nih.govnih.gov This large-scale rigidification of the enzyme is believed to be critical to its inhibitory function, as the enzyme's natural flexibility is essential for its catalytic activity. nih.gov In the presence of Efavirenz, the p51 monomer adopts a single, more compact conformation. nih.govacs.org

Binding Kinetics and Thermodynamics with Enzyme Forms (e.g., free enzyme, binary, ternary complexes)

In Vitro Modulation of Specific Cellular and Subcellular Processes

Beyond its direct action on HIV-1 RT, in vitro studies have shown that Efavirenz can influence fundamental cellular and subcellular processes, particularly those related to mitochondrial function, oxidative stress, and autophagy. These effects are observed in various cell types, including neurons, glial cells, hepatocytes, and keratinocytes.

Efavirenz has been shown to interfere with mitochondrial function in multiple in vitro models. oup.comoup.com In cultured human hepatic cells, clinically relevant concentrations of Efavirenz rapidly undermine mitochondrial function by specifically inhibiting Complex I of the respiratory chain. nih.gov This inhibition leads to a decrease in mitochondrial respiration, reduced intracellular ATP levels, and a diminished mitochondrial membrane potential (Δψm). oup.comnih.govnih.gov

In neuronal and glial cell lines, Efavirenz also provokes a decrease in basal mitochondrial oxygen consumption and reduces the maximal respiration rate and spare respiratory capacity. oup.com Interestingly, the bioenergetic response can be cell-type dependent; for example, glial cells may up-regulate glycolysis as a compensatory mechanism, a response not observed in neurons. oup.com The direct impact on mitochondria is rapid, suggesting a mechanism independent of mitochondrial DNA replication inhibition. researchgate.netnih.gov

Effects of Efavirenz on Mitochondrial Parameters in Vitro

This table summarizes key findings from in vitro studies on the impact of Efavirenz on mitochondrial function in different cell lines.

| Cell Type | Observed Effect | Reference |

|---|---|---|

| Human Hepatic Cells | Inhibition of respiratory chain Complex I, reduced ATP, increased ROS. | nih.gov |

| SweAPP N2a Neurons | Reduced cellular ATP, diminished mitochondrial membrane potential (Δψm), enhanced ROS release. | oup.com |

| Neuroblastoma & Glioma cells | Decreased basal mitochondrial O₂ consumption, reduced maximal and spare respiratory capacity. | oup.com |

| Neural Stem Cells | Decreased intracellular ATP stores and mitochondrial membrane potential. | nih.gov |

| Human T lymphoblastoid cells | Decreased mitochondrial membrane potential, increased mitochondrial ROS production. | researchgate.net |

A direct consequence of Efavirenz-induced mitochondrial dysfunction is the generation of oxidative stress. The inhibition of the electron transport chain leads to an increased production of mitochondrial reactive oxygen species (ROS), such as superoxide. nih.govresearchgate.netnih.gov This increase in ROS production has been observed across various cell types, including hepatic cells, neurons, glial cells, and pancreatic cancer cells. oup.comresearchgate.netresearchgate.net

The induction of oxidative stress can trigger downstream signaling pathways. For example, in pancreatic cancer cells, Efavirenz treatment leads to the phosphorylation and activation of stress-activated protein kinases (SAPKs) like ERK1/2 and p38 MAPK. researchgate.netspandidos-publications.com The toxic effects of Efavirenz in hepatic cells can be partially reversed by pretreatment with antioxidants, confirming the significant role of ROS generation in its cellular impact. researchgate.netnih.gov This enhanced oxidative stress can lead to a reduction in cellular glutathione (B108866) content and contribute to apoptosis via the intrinsic pathway. researchgate.netnih.gov

Efavirenz's influence on autophagy—a cellular process for degrading and recycling cellular components—appears to be complex and cell-type specific. In normal human keratinocytes, Efavirenz induces autophagy, which is linked to cell proliferation arrest, cell death, and aberrant terminal differentiation. spandidos-publications.comnih.gov This induction is mediated by the proteasome-dependent degradation of p53 and is associated with reduced levels of mTOR signaling. spandidos-publications.comnih.gov

In contrast, studies on human hepatic cells suggest that autophagy is triggered as a protective rescue mechanism in response to Efavirenz-induced mitochondrial stress. nih.govresearchgate.net In this model, moderate levels of Efavirenz activate autophagy and mitophagy (the specific autophagic removal of mitochondria). nih.govresearchgate.net However, at higher concentrations that surpass a threshold of mitochondrial dysfunction, the autophagic flux becomes blocked, leading to "autophagic stress" and exacerbating cellular damage. nih.govresearchgate.net Pharmacological inhibition of this autophagic response in hepatic cells increases the drug's toxicity, highlighting its initial pro-survival role. nih.govresearchgate.net Yet another study found that in some contexts, Efavirenz did not significantly alter the expression of key proteins in the autophagy pathway, such as mTOR, ULK1, Atg5, or Atg12, but did increase intracellular calcium levels, a known trigger for both ER stress and autophagy. researchgate.net

Induction of Oxidative Stress Responses (molecular pathways in vitro)

Interaction with Non-HIV-1 RT Biological Targets in Cellular/Molecular Models

Efavirenz exhibits a complex pharmacological profile by engaging with several endogenous receptor and enzyme systems, which have been characterized through in vitro and non-clinical studies. wikipedia.orgeuropeanreview.org These interactions are primarily observed in the micromolar concentration range and are believed to contribute to the neuropsychiatric effects sometimes associated with the drug. europeanreview.orgresearchgate.net

Efavirenz has been shown to interact with multiple subtypes of serotonin (B10506) (5-HT) receptors. nih.gov Initial screenings at a concentration of 10 μM demonstrated that Efavirenz significantly displaces radioligands from the 5-HT₂ and 5-HT₆ receptor subtypes, with less pronounced or no detectable interaction with 5-HT₁ₐ, 5-HT₃ₐ, 5-HT₄, 5-HT₅, and 5-HT₇ receptors. nih.gov

Further mechanistic studies have elucidated the nature of these interactions:

5-HT₂ₐ and 5-HT₂C Receptors: Efavirenz functions as an antagonist at both 5-HT₂ₐ and 5-HT₂C receptors. nih.govnih.gov It prevents the Gq-signaling cascade typically initiated by agonists like serotonin, which results in an increase in intracellular calcium. nih.gov Schild analysis suggests that Efavirenz competes for the same binding site on the 5-HT₂ₐ receptor as hallucinogenic partial agonists such as (±)-DOI and LSD, yet it does not activate the Gq-signaling pathway itself. nih.govnih.gov Chronic exposure to Efavirenz has been shown to decrease the density and responsiveness of 5-HT₂ₐ receptors. nih.gov

5-HT₂B Receptor: A modest interaction with the 5-HT₂B receptor has been noted, where Efavirenz also acts as an antagonist. nih.goveuropeanreview.org

5-HT₃ₐ Receptor: Efavirenz acts as a blocker of the 5-HT₃ₐ receptor's ion channel currents. nih.govnih.gov

5-HT₆ Receptor: The interaction with the 5-HT₆ receptor is characterized by inverse agonism of Gs-signaling. nih.govnih.gov

These complex interactions with the serotonergic system highlight a multifaceted modulation of this critical neurotransmitter pathway. nih.gov

Table 1: Interaction of Efavirenz with Serotonin (5-HT) Receptor Subtypes

| Receptor Subtype | Nature of Interaction | Signaling Pathway Affected | Reference |

|---|---|---|---|

| 5-HT₂ₐ | Antagonist | Gq-signaling | nih.govnih.gov |

| 5-HT₂C | Antagonist | Gq-signaling | nih.govnih.gov |

| 5-HT₂B | Antagonist | Not specified | nih.goveuropeanreview.org |

| 5-HT₃ₐ | Pore Blocker | Ion channel current | nih.govnih.gov |

| 5-HT₆ | Inverse Agonist | Gs-signaling | nih.govnih.gov |

Efavirenz has been identified as an inhibitor of monoamine oxidase-A (MAO-A). nih.goveuropeanreview.org MAO-A is a key enzyme responsible for the breakdown of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. medlineplus.govmedlineplus.gov In vitro studies using recombinant human MAO-A demonstrated that Efavirenz at a concentration of 10 μM can inhibit the enzyme's activity. nih.gov This inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters in the brain. medlineplus.gov

Contrary to some initial reports, subsequent research has demonstrated that Efavirenz interacts with Gq-coupled muscarinic acetylcholine (B1216132) receptors. nih.gov Specifically, Efavirenz has been shown to block agonist stimulation at M₁ and M₃ muscarinic receptors. nih.govnih.gov The blockade is complete at the M₁ receptor and partial at the M₃ receptor. nih.gov The M₁ receptor is the predominant muscarinic receptor subtype in the brain and plays a significant role in cognitive functions like learning and memory. nih.gov

Table 2: Efavirenz Interaction with Muscarinic Receptors

| Receptor Subtype | Nature of Interaction | Reference |

|---|---|---|

| M₁ | Complete Antagonist | nih.govnih.gov |

| M₃ | Partial Antagonist | nih.govnih.gov |

Monoamine Oxidase-A (MAO-A) Enzyme Activity Modulation

Efavirenz as a Probe in Biochemical and Cellular Assays (Research Applications)

The multifaceted pharmacological profile of Efavirenz makes it a useful tool in biochemical and cellular research beyond its application in HIV studies. Its ability to modulate specific receptor and enzyme systems allows it to be used as a chemical probe to investigate these systems.

For instance, due to its specific antagonistic actions at 5-HT₂ receptors and its ability to compete with classic psychedelic compounds, Efavirenz can be employed in studies to dissect the signaling pathways of these receptors. nih.govresearchgate.net Its LSD-like behavioral profile in rodents, which is abolished by 5-HT₂ₐ receptor blockade, further establishes its utility in neuropharmacological research to explore the mechanisms of serotonergic psychedelics. researchgate.net

Efavirenz has also been used in cancer research to study cell cycle regulation. nih.gov Studies have shown that it can induce S-phase arrest in lung cancer cell lines, indicating cellular stress and DNA damage, thereby providing a tool to investigate cell cycle checkpoints. nih.gov Furthermore, its role as an inducer of the ABC transporter BCRP (Breast Cancer Resistance Protein) makes it relevant for studies on multidrug resistance in cancer cells. mdpi.com

In the field of cellular target engagement, where confirming that a compound interacts with its intended target in a cellular environment is crucial, Efavirenz can serve as a reference compound in the development and validation of new assays. discoverx.com Its known interactions with multiple CNS targets can be leveraged to validate high-throughput screening and other cellular assay platforms. nuvisan.com

Enzymatic Metabolism and Biotransformation Research of Efavirenz in Vitro

Identification and Characterization of Cytochrome P450 Isoenzymes Involved in Efavirenz (B1671121) Biotransformation

The metabolism of Efavirenz is primarily carried out by a family of enzymes known as cytochrome P450 (CYP). Several specific isoenzymes within this family have been identified as key players in the biotransformation of Efavirenz.

Extensive in vitro studies utilizing human liver microsomes and recombinant CYP enzymes have pinpointed CYP2B6 as the principal enzyme responsible for the primary oxidative metabolism of Efavirenz. It catalyzes the formation of the major hydroxylated metabolites.

In Vitro Metabolic Pathway Mapping and Metabolite Identification (Enzymatic)

Through the use of techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, researchers have mapped the metabolic pathways of Efavirenz. The primary metabolic route is oxidation, leading to the formation of several hydroxylated metabolites.

The major metabolite formed is 8-hydroxyefavirenz, a result of the hydroxylation of the aromatic ring, a reaction predominantly catalyzed by CYP2B6. Another significant metabolite is 7-hydroxyefavirenz. Other pathways include the formation of a catechol metabolite, 7,8-dihydroxyefavirenz, and subsequent methylation to form 8-methoxy-7-hydroxyefavirenz. The cyclopropyl-acetylenic side chain of Efavirenz also undergoes oxidation, leading to the formation of additional minor metabolites.

Table 1: Major Metabolites of Efavirenz Identified in In Vitro Studies

| Metabolite Name | Precursor | Key Enzyme(s) | Metabolic Reaction |

| 8-hydroxyefavirenz | Efavirenz | CYP2B6, CYP2A6 | Aromatic Hydroxylation |

| 7-hydroxyefavirenz | Efavirenz | CYP2B6, CYP2A6 | Aromatic Hydroxylation |

| 8,14-dihydroxyefavirenz | 8-hydroxyefavirenz | Unknown | Aliphatic Hydroxylation |

| 7,8-dihydroxyefavirenz | Efavirenz | Unknown | Aromatic Hydroxylation |

Structure-Activity Relationships Governing Enzymatic Oxidation

The specific chemical structure of Efavirenz dictates how it interacts with metabolic enzymes. The presence and position of various functional groups on the molecule influence the rate and site of oxidation.

The oxazinone ring, a core component of the Efavirenz structure, is crucial for its interaction with CYP2B6. This ring system helps to properly orient the molecule within the active site of the enzyme, facilitating the hydroxylation of the aromatic portion of the molecule. Studies have shown that modifications to this ring can significantly alter the metabolic profile of the compound, highlighting its importance in directing CYP2B6-mediated oxidation.

Inhibition and Induction of Drug-Metabolizing Enzymes by Efavirenz (In Vitro Studies)

Efavirenz not only undergoes metabolism by CYP enzymes but can also affect their activity, a phenomenon known as enzyme inhibition and induction. In vitro studies have shown that Efavirenz can act as an inhibitor of several CYP isoenzymes, including CYP2C9 and CYP2C19. This inhibition is generally competitive, meaning Efavirenz competes with other drugs for the same enzyme active site.

Conversely, Efavirenz is also known to be an inducer of CYP3A4 and its own primary metabolizing enzyme, CYP2B6. Enzyme induction is a process where a drug increases the production of an enzyme, leading to a faster metabolism of itself and other drugs cleared by the same enzyme. This dual activity of inhibition and induction contributes to the complex drug-drug interaction profile of Efavirenz.

Table 2: In Vitro Effects of Efavirenz on Cytochrome P450 Enzymes

| Enzyme | Effect of Efavirenz | Type of Interaction |

| CYP2B6 | Induction | Increased enzyme synthesis |

| CYP3A4 | Induction | Increased enzyme synthesis |

| CYP2C9 | Inhibition | Competitive inhibition |

| CYP2C19 | Inhibition | Competitive inhibition |

Advanced Analytical Methodologies for Efavirenz Research

Development and Validation of Chromatographic Techniques for Research Applications

Chromatographic techniques are the cornerstone of analytical research on Chloro Efavirenz (B1671121), providing the means to separate, identify, and quantify the compound and its related substances with high precision and sensitivity.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands out as a widely utilized technique for the analysis of Efavirenz and by extension, its chloro-derivative. ijpras.comnih.gov Researchers have developed and validated numerous reversed-phase HPLC (RP-HPLC) methods for various applications, from routine quality control to in-depth pharmacokinetic studies. ijpras.complos.orgpharmahealthsciences.net These methods are valued for their accuracy, reproducibility, and ability to separate Efavirenz from its impurities and other co-administered drugs. nih.govnih.gov

The development of a simple, specific, and accurate isocratic RP-HPLC method, for instance, has been successfully achieved for the determination of Efavirenz in tablet dosage forms. ijpras.com One such method utilized a X-terra RP-18 column with a mobile phase of 20 mM sodium dihydrogen phosphate (B84403) buffer (pH 5.0) and acetonitrile (B52724) (70:30 v/v) at a flow rate of 1.0 ml/min, with UV detection at 247 nm. ijpras.com This method demonstrated a short runtime of 8 minutes, with a retention time for Efavirenz at approximately 6.9 minutes. ijpras.com

Another study focused on developing a rapid and sensitive RP-HPLC gradient method for estimating Efavirenz in plasma. plos.org This method employed a Waters X-Terra Shield RP18 column and a mobile phase of phosphate buffer (pH 3.5) and acetonitrile, with UV detection at 260 nm. plos.org The retention time for Efavirenz was found to be 5.941 minutes. plos.org The validation of these methods is performed in accordance with International Council for Harmonisation (ICH) guidelines, ensuring parameters like linearity, precision, accuracy, specificity, and robustness are thoroughly assessed. plos.orgresearchgate.nettandfonline.com

The table below summarizes key parameters from a selection of validated HPLC methods for Efavirenz analysis.

Table 1: Selected Validated HPLC Methods for Efavirenz Analysis

| Parameter | Method 1 ijpras.com | Method 2 plos.org | Method 3 scispace.com |

| Column | X-terra RP-18 (250mm x 4.6mm, 5µm) | Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 μm) | Intersil ODS-3V (250 x 4.6mm) |

| Mobile Phase | 20 mM sodium dihydrogen phosphate buffer (pH 5.0) and acetonitrile (70:30 v/v) | Phosphate buffer (pH 3.5) and Acetonitrile | Methanol (B129727) : Isopropanol (80:20 v/v) |

| Flow Rate | 1.0 ml/min | 1.5 mL/min | 0.5ml/min |

| Detection Wavelength | 247 nm | 260 nm | 245nm |

| Retention Time | 6.9 min | 5.941 min | 3.35 min |

| Linearity Range | 1-12 µg/ml | 1–300 μg/mL | - |

| LOD | 0.083 µg/ml | 0.03 μg/mL | - |

| LOQ | 0.261 µg/ml | 0.1 μg/mL | - |

| Internal Standard | Indapamide | Tenofovir disoproxil fumarate | Not Specified |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace-level impurities, particularly those with potential genotoxic properties, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. semanticscholar.orgmdpi.com Several LC-MS/MS methods have been developed and validated for the ultra-trace analysis of Efavirenz-related compounds. semanticscholar.orgscilit.comijpsonline.com